5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one
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Overview
Description
5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one is an intricate molecule belonging to the class of thiadiazoles. Its distinct structure makes it significant in a myriad of applications across chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of methoxy, methylsulfanyl, and phosphoryl groups through nucleophilic substitution and oxidation reactions. Specific conditions, such as temperature and the choice of solvents, play a crucial role in ensuring high yields and purity.
Industrial Production Methods
Industrially, the compound can be synthesized using large-scale reactors that allow precise control of reaction conditions. Automation and continuous flow techniques may be employed to enhance efficiency and reduce costs. Purification methods, such as crystallization and chromatography, ensure that the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove oxygen atoms or reduce the sulfanyl groups.
Substitution: Nucleophilic substitution at the methoxy and methylsulfanyl positions can create a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids are used for oxidation reactions. Reducing agents such as lithium aluminum hydride or sodium borohydride facilitate reduction. For substitution reactions, reagents like sodium methoxide or thiols in aprotic solvents at controlled temperatures are typical.
Major Products
Major products include sulfoxide and sulfone derivatives, various substituted thiadiazoles, and phosphonic acid derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in synthesizing complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, it serves as a scaffold for developing new pharmaceuticals. It’s explored for its potential antimicrobial, antiviral, and anticancer properties, owing to its ability to interact with biological macromolecules.
Industry
Industrially, it's used in creating advanced materials, such as polymers with specific properties. Its incorporation into coatings and adhesives enhances their durability and resistance to environmental factors.
Mechanism of Action
The compound’s effects stem from its ability to interact with various molecular targets. The thiadiazole ring can form stable complexes with metal ions, influencing biochemical pathways. The phosphoryl and sulfanyl groups can engage in hydrogen bonding and electrostatic interactions, altering protein functions and cellular processes.
Comparison with Similar Compounds
Compared to other thiadiazoles, 5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one stands out due to its unique combination of functional groups, providing a broader range of reactivity and application potential. Similar compounds include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole, but they lack the versatility seen in the subject compound.
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Properties
IUPAC Name |
5-methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O4PS3/c1-11-5-7-8(6(9)16-5)4-15-13(10,12-2)14-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEFKNPIUIEWJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CSP(=O)(OC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O4PS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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